molecular formula C7H4ClFN2 B13190996 2-Amino-4-chloro-6-fluorobenzonitrile

2-Amino-4-chloro-6-fluorobenzonitrile

Cat. No.: B13190996
M. Wt: 170.57 g/mol
InChI Key: POXKORNGQUJZFT-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, featuring amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-chloro-6-fluorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2,4-dichloro-6-fluorobenzonitrile with ammonia. The reaction typically occurs under mild conditions, with the displacement of the chlorine atom by the amino group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming complex structures.

Common Reagents and Conditions

    Nucleophiles: Ammonia, amines, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, quinazolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-chloro-6-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor for drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluoro substituent can enhance the compound’s stability and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluorobenzonitrile
  • 2-Amino-4-chlorobenzonitrile
  • 2-Amino-5-chlorobenzonitrile
  • 2-Amino-5-fluorobenzonitrile

Uniqueness

2-Amino-4-chloro-6-fluorobenzonitrile is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical properties

Properties

IUPAC Name

2-amino-4-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXKORNGQUJZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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